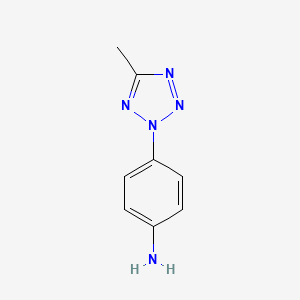

4-(5-methyl-2H-tetrazol-2-yl)aniline

Übersicht

Beschreibung

4-(5-methyl-2H-tetrazol-2-yl)aniline is a tetrazole-containing compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique reactivity and stability to the compound, making it a valuable building block in synthetic chemistry.

Vorbereitungsmethoden

The synthesis of 4-(5-methyl-2H-tetrazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-methyl-2H-tetrazole with aniline in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The choice of raw materials, reaction conditions, and purification techniques are critical factors in the industrial production process .

Analyse Chemischer Reaktionen

4-(5-methyl-2H-tetrazol-2-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, significantly influence the reaction outcomes .

For example, oxidation of this compound can lead to the formation of corresponding nitro compounds, while reduction reactions can yield amine derivatives. Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound, leading to the formation of various derivatives with distinct properties .

Wissenschaftliche Forschungsanwendungen

4-(5-methyl-2H-tetrazol-2-yl)aniline has found applications in several scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals. Its ability to coordinate with metal ions makes it valuable in the development of metal-organic frameworks and catalysts.

In biology and medicine, this compound is studied for its potential therapeutic properties. It has been investigated for its antimicrobial, anticancer, and anti-inflammatory activities. The compound’s unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 4-(5-methyl-2H-tetrazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The tetrazole ring in the compound can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in biological systems.

The molecular targets of this compound include enzymes, receptors, and other proteins involved in key cellular processes. By binding to these targets, the compound can exert its therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

4-(5-methyl-2H-tetrazol-2-yl)aniline can be compared with other tetrazole-containing compounds, such as 4-(2-methyl-2H-tetrazol-5-yl)aniline and 2-methyl-5-(2-methyl-2H-tetrazol-5-yl)aniline . These compounds share similar structural features, including the presence of a tetrazole ring, but differ in the position and nature of substituents on the ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methyl group at the 5-position of the tetrazole ring enhances the compound’s stability and reactivity compared to other tetrazole derivatives .

Biologische Aktivität

Overview

4-(5-methyl-2H-tetrazol-2-yl)aniline, a compound featuring a tetrazole ring, has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. The compound is characterized by its ability to interact with biological targets, making it a candidate for drug development and other applications in medicine and industry.

The presence of the tetrazole ring, which contains four nitrogen atoms and one carbon atom, contributes to the compound's stability and reactivity. This structure allows for diverse interactions with biomolecules, influencing its biological activity.

Target Interactions

This compound primarily interacts with proteins and enzymes through hydrogen bonding . This interaction can modulate the activity of various biological pathways, leading to significant cellular effects.

Molecular Mechanism

The compound has been shown to influence cell signaling pathways and gene expression. It may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism and function. Preliminary studies suggest that it has a cytotoxic effect on specific cancer cell lines, indicating potential as an anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.

| Pathogen | Activity |

|---|---|

| Escherichia coli | Antimicrobial |

| Staphylococcus aureus | Antimicrobial |

| Bacillus subtilis | Moderate activity |

Anticancer Activity

Studies have highlighted the compound's potential as an anticancer agent. It has been observed to induce apoptosis in cancer cells, suggesting that it may disrupt cancer cell proliferation through specific molecular pathways.

Case Studies

- Antibacterial Activity : A study tested this compound against several bacterial strains. The results showed significant inhibition of bacterial growth, particularly against gram-positive bacteria. The compound's structure was linked to its mechanism of action, which involves binding to bacterial enzymes essential for survival .

- Cytotoxicity in Cancer Cells : In a series of experiments using human cancer cell lines, this compound demonstrated dose-dependent cytotoxic effects. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Enzyme Interactions

The compound interacts with various enzymes through non-covalent interactions. It has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism:

| Enzyme | Inhibition Type |

|---|---|

| CYP3A4 | Moderate inhibition |

| CYP2D6 | Weak inhibition |

These interactions are significant for understanding the pharmacokinetics of drugs metabolized by these enzymes.

Scientific Research Applications

This compound is being explored across multiple fields:

- Pharmaceutical Development : Its unique properties make it a valuable building block in synthesizing new therapeutic agents.

- Material Science : The compound's ability to coordinate with metal ions is being utilized in developing metal-organic frameworks and catalysts.

- Industrial Applications : Used in producing dyes and specialty chemicals due to its stability and reactivity.

Eigenschaften

IUPAC Name |

4-(5-methyltetrazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-10-12-13(11-6)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRHVEKADLWUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.